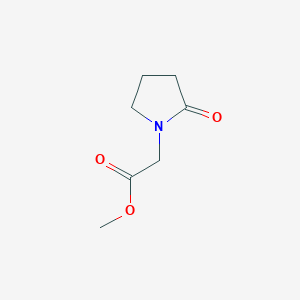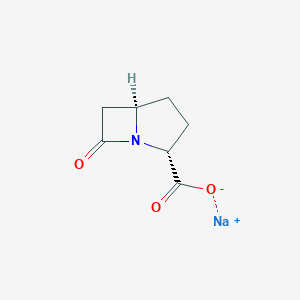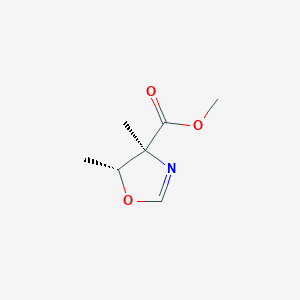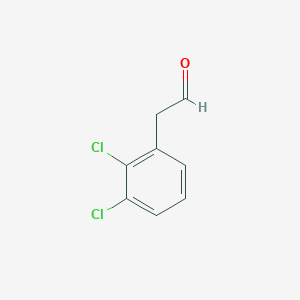
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as MOC aldehyde and has a molecular formula of C8H12O2.
Wissenschaftliche Forschungsanwendungen
((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It is used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can undergo various chemical transformations such as reduction, oxidation, and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (this compound)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. However, studies have shown that it can cause skin irritation and sensitization in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is its versatility in various chemical reactions. It can be used as a starting material for the synthesis of various compounds. However, one of the limitations of this compound is its toxicity, which can pose a risk to researchers working with it.
Zukünftige Richtungen
There are several future directions for the research on ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. One of the most significant areas of research is the development of new synthetic methods for the production of this compound. Additionally, there is a need for further studies on the mechanism of action and the biochemical and physiological effects of (this compound)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. Furthermore, there is a need for research on the potential applications of this compound in the field of medicinal chemistry and drug discovery.
Conclusion:
In conclusion, (this compound)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a versatile compound that has potential applications in various fields. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of (this compound)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. The future directions for research on this compound include the development of new synthetic methods, further studies on its potential applications in drug discovery, and the investigation of its toxicity.
Synthesemethoden
The synthesis of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a complex process that involves several steps. One of the most common methods used for its synthesis is the catalytic hydrogenation of 2-methylcyclohexanone. The reaction is carried out in the presence of a catalyst such as platinum, palladium, or nickel. The resulting product is then oxidized using a mild oxidizing agent to obtain (this compound)-2-Methyl-4-oxocyclohexane-1-carbaldehyde.
Eigenschaften
CAS-Nummer |
122571-30-6 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(1R,2R)-2-methyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-4-8(10)3-2-7(6)5-9/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
VYDIEVNDQHMFLO-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)CC[C@H]1C=O |
SMILES |
CC1CC(=O)CCC1C=O |
Kanonische SMILES |
CC1CC(=O)CCC1C=O |
Synonyme |
Cyclohexanecarboxaldehyde, 2-methyl-4-oxo-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)


![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)